4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine
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Overview
Description
4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a 4-methoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine typically involves multiple steps, starting with the preparation of the 4-methoxyphenethyl sulfonyl chloride. This intermediate can be synthesized by reacting 4-methoxyphenethyl alcohol with chlorosulfonic acid. The resulting sulfonyl chloride is then reacted with 2-phenylmorpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-((4-methoxyphenethyl)thio)-2-phenylmorpholine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonyl groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the 4-methoxyphenethyl moiety but lacks the sulfonyl and morpholine groups.
2-Phenylmorpholine: Contains the morpholine ring and phenyl group but lacks the 4-methoxyphenethyl sulfonyl moiety.
4-Methoxyphenylsulfonyl Chloride: An intermediate in the synthesis of the target compound.
Uniqueness
4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and morpholine groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)ethylsulfonyl]-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-23-18-9-7-16(8-10-18)11-14-25(21,22)20-12-13-24-19(15-20)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUMSMCKLXHUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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